

Application Note: Functionalization of Carbon Nanotubes using Di-tert-butyl Bromomalonate

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Compound of Interest

Compound Name: *Di-Tert-butyl bromomalonate*

CAS No.: 15960-79-9

Cat. No.: B3187578

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Part 1: Core Directive & Scientific Rationale

Executive Summary

This guide details the protocol for the covalent functionalization of Multi-Walled Carbon Nanotubes (MWCNTs) using **Di-tert-butyl bromomalonate**. Unlike aggressive acid oxidation methods (e.g.,

) that fragment nanotubes and introduce random defects, this protocol utilizes the Bingel-Hirsch reaction. This nucleophilic cyclopropanation allows for the controlled introduction of dual-ester functionalities directly onto the graphitic sidewall while largely preserving the nanotube's aspect ratio and electronic integrity.

Strategic Advantage: The tert-Butyl Handle

The selection of **Di-tert-butyl bromomalonate** over the more common diethyl analogue is a deliberate strategic choice for drug development applications:

- **Orthogonal Deprotection:** The tert-butyl ester groups are acid-labile. They can be quantitatively hydrolyzed using Trifluoroacetic Acid (TFA) to yield dicarboxylic acid moieties

without using harsh saponification conditions (strong bases) that might damage sensitive payloads or the nanotube surface.

- Solubility Engineering: The bulky tert-butyl groups significantly disrupt

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stacking between nanotubes, enhancing dispersibility in organic solvents (e.g., THF, DCM) prior to deprotection.

- High-Density Loading: The cyclopropane ring acts as a "T-junction," providing two functional handles per attachment point, effectively doubling the conjugation capacity compared to direct arylation.

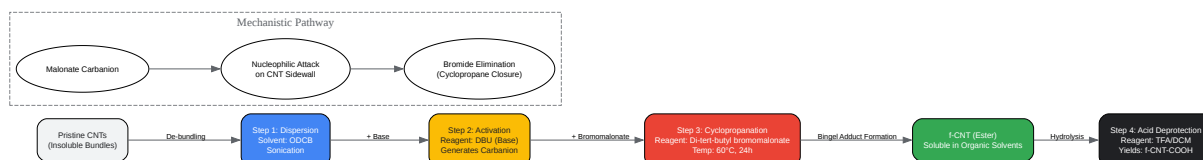
Part 2: Mechanism & Workflow Visualization

The reaction proceeds via the generation of an

-malonate carbanion in situ, which attacks the electron-deficient alkene bonds of the CNT lattice. This is followed by an intramolecular nucleophilic substitution (

) of the bromide, closing the cyclopropane ring.

Reaction Mechanism & Workflow Diagram



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Caption: Workflow for Bingel-Hirsch functionalization of CNTs, highlighting the transition from insoluble bundles to soluble ester-functionalized tubes and final carboxylated scaffolds.

Part 3: Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10]

- Substrate: Multi-Walled Carbon Nanotubes (MWCNTs), >95% purity (CVD grown).
- Reagent: **Di-tert-butyl bromomalonate** (DtBBM).
- Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Sodium Hydride (NaH).[1] Note: DBU is preferred for milder handling.
- Solvent: o-Dichlorobenzene (ODCB) (Anhydrous).
- Deprotection: Trifluoroacetic acid (TFA), Dichloromethane (DCM).[2]

Phase 1: Functionalization (The Bingel Reaction)

- Dispersion (Critical Step):
 - Suspend 50 mg of pristine MWCNTs in 60 mL of anhydrous ODCB.
 - Sonicate in a bath sonicator (35-40 kHz) for 30-60 minutes until a homogeneous black dispersion is achieved. Tip: Poor dispersion leads to surface coating rather than individual tube functionalization.
- Reaction Setup:
 - Transfer the dispersion to a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
 - Add 2.0 equivalents (relative to carbon molarity, approx. 100 mg) of **Di-tert-butyl bromomalonate**.
 - Dropwise add 2.5 equivalents of DBU diluted in 5 mL ODCB over 10 minutes.

- Observation: The mixture may change viscosity or color slightly, though the black CNTs dominate the visual appearance.
- Execution:
 - Heat the reaction mixture to 60°C and stir vigorously under nitrogen atmosphere for 24 hours.
 - Why 60°C? Higher temperatures can degrade the tert-butyl groups prematurely; lower temperatures reduce reaction kinetics on the sterically hindered CNT surface.
- Workup:
 - Dilute the reaction mixture with 100 mL THF.
 - Filter through a 0.2 µm PTFE membrane (vacuum filtration).
 - Wash Cycle: Wash the filter cake extensively with THF (3x), Methanol (2x), and DCM (2x) to remove unreacted malonate and DBU salts.
 - Dry the solid product (f-MWCNT-tBu) under vacuum at 40°C overnight.

Phase 2: Deprotection (Unmasking the Carboxyls)

- Resuspension:
 - Disperse 20 mg of f-MWCNT-tBu in 10 mL Dichloromethane (DCM) via mild sonication (5 min).
- Acidolysis:
 - Add 10 mL Trifluoroacetic Acid (TFA) (Final ratio 1:1 v/v).
 - Stir at Room Temperature for 4 hours.
 - Mechanism:^{[3][4][1][5][6][7]} TFA protonates the carbonyl oxygen, leading to the cleavage of the tert-butyl cation (isobutylene gas is released) and formation of the carboxylic acid.
- Final Purification:

- Centrifuge the mixture (10,000 rpm, 15 min) and decant the supernatant.
- Resuspend the pellet in Ethanol/Water (1:1) and centrifuge again. Repeat 3 times until the pH of the supernatant is neutral.
- Lyophilize (freeze-dry) the resulting pellet to obtain f-MWCNT-COOH.

Part 4: Characterization & Validation[9]

To validate the success of the protocol, compare the pristine and functionalized samples using the following metrics.

Data Summary Table

Technique	Parameter	Pristine MWCNT	f-MWCNT-tBu (Intermediate)	f-MWCNT-COOH (Final)
Raman Spectroscopy	D/G Ratio ()	~0.1 - 0.3	0.8 - 1.1 (Significant Increase)	~0.8 - 1.1 (Maintained)
FT-IR	C=O Stretch	Absent	1735 cm ⁻¹ (Ester)	1710 cm ⁻¹ (Acid)
FT-IR	C-H Stretch	Minimal	2970 cm ⁻¹ (Strong, t-Butyl)	Weak/Absent
TGA	Weight Loss (600°C)	< 1.5%	15 - 25%	10 - 18% (Loss of t-Bu mass)
Dispersibility	Water	Insoluble	Insoluble	Stable Dispersion
Dispersibility	DCM/Chloroform	Poor	Excellent	Moderate

Interpretation of Results

- Raman D-Band: The increase in the D-band (approx. 1350 cm⁻¹) relative to the G-band (1580 cm⁻¹) confirms the conversion of

carbons to

hybridization at the site of cyclopropane attachment [1].

- TGA (Thermogravimetric Analysis): The weight loss between 200°C and 450°C in the functionalized sample corresponds to the thermal degradation of the organic addends. The shift in weight loss percentage between the ester and acid forms validates the removal of the heavy tert-butyl groups [2].

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